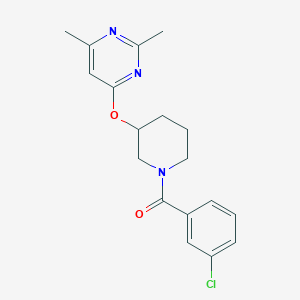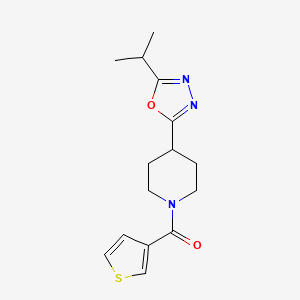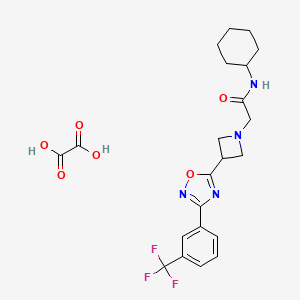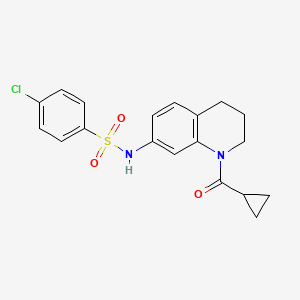![molecular formula C16H16N2O5S B2893394 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795087-99-8](/img/structure/B2893394.png)
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a benzo[d][1,3]dioxole moiety, piperidinyl group, and thiazolidinedione core, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole-5-carbonyl moiety. This can be achieved through the oxidation of 1,3-benzodioxole-5-carboxylic acid. The piperidinyl group is then introduced through a series of reactions involving piperidine derivatives. Finally, the thiazolidinedione core is formed through cyclization reactions under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its thiazolidinedione core is known for its antidiabetic properties, making it a candidate for the treatment of diabetes.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism by which 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels, making it effective in the treatment of diabetes.
Comparison with Similar Compounds
Pioglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.
Rosiglitazone: Similar to pioglitazone, used for managing blood sugar levels in type 2 diabetes.
Rifampicin: A compound with a similar benzo[d][1,3]dioxole structure used as an antibiotic.
Uniqueness: 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione stands out due to its unique combination of structural elements, which contribute to its diverse applications and potential therapeutic benefits.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its complex structure and versatile reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-14-8-24-16(21)18(14)11-3-5-17(6-4-11)15(20)10-1-2-12-13(7-10)23-9-22-12/h1-2,7,11H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJFAWFXLPCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)
![2-(Benzyloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2893312.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)
![N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2893321.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)



![(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2893328.png)

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893332.png)
![(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2893333.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2893334.png)
